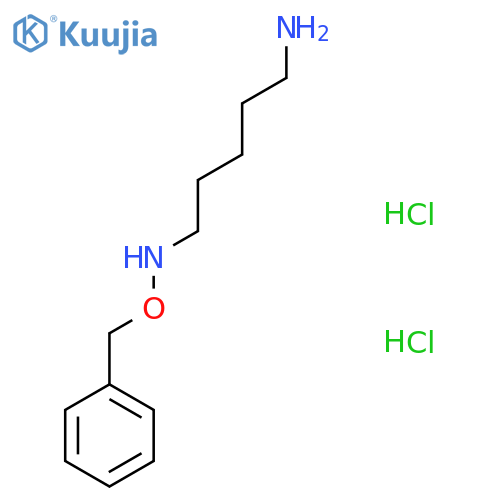Cas no 84627-30-5 (N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride)

84627-30-5 structure
商品名:N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride
CAS番号:84627-30-5
MF:C12H22Cl2N2O
メガワット:281.221881389618
CID:5044421
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Benzyloxy-1,5-pentanediamine dihydrochloride
- 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride
- N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride
-
- インチ: 1S/C12H20N2O.2ClH/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12;;/h1,3-4,7-8,14H,2,5-6,9-11,13H2;2*1H
- InChIKey: RZLMKYOUYYACQP-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(CC1C=CC=CC=1)NCCCCCN
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 136
- トポロジー分子極性表面積: 47.3
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P335518-5mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 5mg |
$ 75.00 | 2023-09-06 | ||
| TRC | P335518-10mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 10mg |
$ 127.00 | 2023-09-06 | ||
| TRC | P335518-50mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 50mg |
$529.00 | 2023-05-17 | ||
| TRC | P335518-25mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 25mg |
$ 276.00 | 2023-09-06 | ||
| TRC | P335518-100mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 100mg |
$1022.00 | 2023-05-17 | ||
| TRC | P335518-250mg |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride |
84627-30-5 | 250mg |
$2256.00 | 2023-05-17 |
N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride 関連文献
-
A. H. Lewin,P. Silinski,D. Zhong,A. Gilbert,S. W. Mascarella,H. H. Seltzman Org. Biomol. Chem. 2018 16 5684
-
Kfir B. Steinbuch,Micha Fridman Med. Chem. Commun. 2016 7 86
-
3. Mechanism of catalysis of the hydrolysis of a formamidinium compoundKevin N. Dalby J. Chem. Soc. Perkin Trans. 2 2001 1961
-
Fabrice Rébeillé,Stéphane Ravanel,Andrée Marquet,Ralf R. Mendel,Alison G. Smith,Martin J. Warren Nat. Prod. Rep. 2007 24 949
-
Xin Fang,Jaques Reifman,Anders Wallqvist Mol. BioSyst. 2014 10 2526
84627-30-5 (N1-(Phenylmethoxy)-1,5-pentanediamine Dihydrochloride) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
